2-[(2-chlorobenzoyl)amino]-N-(2,6-dimethylphenyl)benzamide
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Overview
Description
2-[(2-chlorobenzoyl)amino]-N-(2,6-dimethylphenyl)benzamide is an organic compound with the molecular formula C20H17ClN2O It is known for its unique chemical structure, which includes a chlorobenzoyl group and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chlorobenzoyl)amino]-N-(2,6-dimethylphenyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with N-(2,6-dimethylphenyl)benzamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chlorobenzoyl)amino]-N-(2,6-dimethylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-[(2-chlorobenzoyl)amino]-N-(2,6-dimethylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-chlorobenzoyl)amino]-N-(2,6-dimethylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-((2-chlorobenzoyl)amino)phenyl)benzamide
- 2-chloro-N-(4-((2-chlorobenzoyl)amino)benzyl)phenyl)benzamide
- 2-chloro-N-(4-((2-chlorobenzoyl)amino)phenyl)benzamide
Uniqueness
2-[(2-chlorobenzoyl)amino]-N-(2,6-dimethylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylphenyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
Biological Activity
2-[(2-chlorobenzoyl)amino]-N-(2,6-dimethylphenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H16ClN2O
- Molecular Weight : 288.76 g/mol
- Melting Point : 150-151 °C
- Boiling Point : 316.8 °C (predicted)
- Density : 1.1363 g/cm³
The biological activity of this compound can be attributed to its role as a potential inhibitor of various enzymes and pathways involved in cell proliferation and survival.
- Histone Deacetylase (HDAC) Inhibition : Similar compounds have been shown to exhibit HDAC inhibitory activity, which is crucial for regulating gene expression related to cancer cell growth and apoptosis. For instance, related benzamide derivatives have demonstrated selectivity for HDAC3, leading to enhanced antitumor effects in vitro and in vivo .
- Cell Cycle Arrest and Apoptosis Induction : Research indicates that compounds with similar structures can induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells. This is often mediated through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins .
Antitumor Activity
A series of studies have evaluated the antitumor properties of benzamide derivatives, including those structurally related to this compound:
- In Vitro Studies : The compound has been tested against various cancer cell lines, demonstrating significant cytotoxicity. For example, it exhibited an IC50 value in the low micromolar range against HepG2 liver cancer cells, indicating potent antiproliferative effects .
- In Vivo Studies : Animal models have shown that treatment with this compound can lead to reduced tumor growth rates compared to control groups. This effect is often measured through tumor growth inhibition percentages (TGI), with values reported around 48% in xenograft models .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by specific structural features:
Structural Feature | Activity Impact |
---|---|
Chlorine Substitution | Enhances binding affinity to target enzymes |
Dimethyl Substitution | Increases lipophilicity and cellular uptake |
Benzamide Moiety | Critical for HDAC inhibition |
Case Studies
- Case Study on HDAC Inhibition : A study focused on the development of HDAC inhibitors found that similar benzamide compounds could selectively inhibit HDAC3 with high potency (IC50: 95.48 nM). This selectivity correlated with significant antitumor activity in various cancer models .
- Combination Therapy Studies : Investigations into drug combinations revealed that low concentrations of this compound could enhance the efficacy of standard chemotherapeutics like taxol and camptothecin, suggesting its potential as an adjunct therapy in cancer treatment .
Properties
Molecular Formula |
C22H19ClN2O2 |
---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-N-(2,6-dimethylphenyl)benzamide |
InChI |
InChI=1S/C22H19ClN2O2/c1-14-8-7-9-15(2)20(14)25-22(27)17-11-4-6-13-19(17)24-21(26)16-10-3-5-12-18(16)23/h3-13H,1-2H3,(H,24,26)(H,25,27) |
InChI Key |
VIWGYOARRAJOFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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